molecular formula C13H19NO B12911743 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one CAS No. 39008-15-6

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B12911743
CAS No.: 39008-15-6
M. Wt: 205.30 g/mol
InChI Key: GNXOMLPKNISPLA-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group attached to the ethanone backbone, with a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-methylacetophenone with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process also emphasizes the importance of safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways that involve its binding to enzymes or receptors, altering their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-1-(4-methylphenyl)ethan-1-one: Similar structure but with dimethylamino instead of diethylamino.

    2-(Diethylamino)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

39008-15-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(diethylamino)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C13H19NO/c1-4-14(5-2)10-13(15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

GNXOMLPKNISPLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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